N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide
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Overview
Description
N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide is a complex organic compound with a molecular formula of C29H26N2O3S and an average mass of 482.593 Da . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide involves multiple steps, typically starting with the preparation of the indole nucleus. One common method involves the reaction of aniline derivatives with various reagents to form the indole core . The sulfonylation of the indole nucleus is achieved using sulfonyl chlorides under basic conditions . The final step involves the benzylation of the nitrogen atoms using benzyl halides in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.
Chemical Reactions Analysis
N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonyl group may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the compound’s modifications.
Comparison with Similar Compounds
N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
Indole-3-carbinol: Studied for its anticancer effects.
The uniqueness of this compound lies in its specific structural features, such as the dibenzyl and sulfonyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N,N-dibenzyl-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3S/c32-29(30(21-23-9-3-1-4-10-23)22-24-11-5-2-6-12-24)26-15-17-27(18-16-26)35(33,34)31-20-19-25-13-7-8-14-28(25)31/h1-18H,19-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNJGYQDMJTSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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